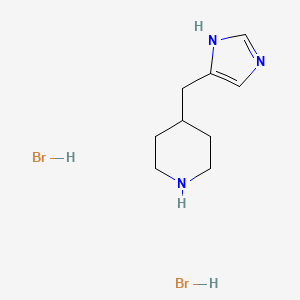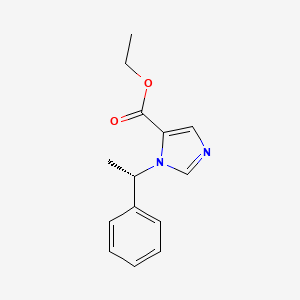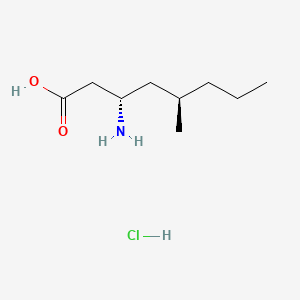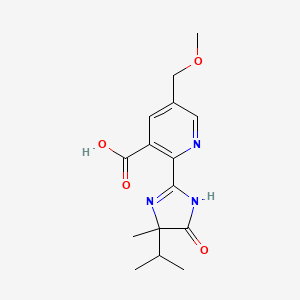
イメピプ二臭化水素酸塩
概要
説明
Immepip dihydrobromide is a chemical compound known for its role as a selective agonist for histamine H3 and H4 receptors. It is chemically described as 4-(1H-Imidazol-4-ylmethyl)piperidine dihydrobromide. This compound is used extensively in scientific research due to its ability to modulate histamine receptors without affecting other receptor types .
科学的研究の応用
Immepip dihydrobromide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Neuroscience Research: Used to study the role of histamine H3 and H4 receptors in the central nervous system.
Pharmacology: Helps in understanding the pharmacodynamics and pharmacokinetics of histamine receptor agonists.
Drug Development: Serves as a reference compound for developing new drugs targeting histamine receptors .
作用機序
Immepip dihydrobromide exerts its effects by selectively binding to histamine H3 and H4 receptors. This binding modulates the release of histamine and other neurotransmitters in the brain, influencing various physiological processes. The compound is equipotent to ®-α-methylhistamine and is effective both in vitro and in vivo .
Similar Compounds:
- Imetit dihydrobromide
- Imidafenacin hydrochloride
- BAZ2-ICR
Comparison: Immepip dihydrobromide is unique in its high selectivity for histamine H3 and H4 receptors, making it a valuable tool in research. Unlike some similar compounds, it does not exhibit significant activity at histamine H1 or α2 receptors, reducing the likelihood of off-target effects .
Safety and Hazards
Immepip dihydrobromide is classified as Acute toxicity, Oral (Category 4), H302 . It is harmful if swallowed . After swallowing, it is recommended to immediately make the victim drink water (two glasses at most) and consult a physician . It is also recommended to wash skin thoroughly after handling and not to eat, drink, or smoke when using this product .
生化学分析
Biochemical Properties
Immepip dihydrobromide plays a crucial role in biochemical reactions by acting as an agonist for histamine H3 and H4 receptors. It is equipotent to ®-α-methylhistamine and is effective in modulating histamine-mediated responses. Immepip dihydrobromide interacts with histamine receptors, particularly H3 and H4, without eliciting side activities at H1, α2, and 5-HT3 receptors . This selective interaction makes it a valuable tool for studying histamine receptor functions and their associated signaling pathways.
Cellular Effects
Immepip dihydrobromide has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, chronic administration of immepip dihydrobromide has been shown to decrease l-Dopa-induced dyskinesias in 6-hydroxydopamine-lesioned rats by reducing GABA and glutamate content in striatal dialysates . This indicates its potential role in regulating neurotransmitter release and neuronal activity.
Molecular Mechanism
The molecular mechanism of immepip dihydrobromide involves its binding to histamine H3 and H4 receptors. As an agonist, it activates these receptors, leading to downstream signaling events that modulate various physiological responses. Immepip dihydrobromide’s selective activation of H3 and H4 receptors results in the inhibition of adenylate cyclase activity, reducing cyclic AMP levels and subsequently affecting neurotransmitter release . This mechanism is crucial for understanding its role in modulating histamine-mediated responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of immepip dihydrobromide can change over time. Chronic administration of the compound has been shown to produce long-term effects on cellular function, such as reducing l-Dopa-induced dyskinesias in animal models . The stability and degradation of immepip dihydrobromide in laboratory conditions are essential factors to consider, as they can influence the consistency and reproducibility of experimental results.
Dosage Effects in Animal Models
The effects of immepip dihydrobromide vary with different dosages in animal models. Studies have shown that higher doses of the compound can significantly reduce anxiety-like behaviors and dyskinesias in various animal models . It is crucial to monitor for any toxic or adverse effects at high doses to ensure the safety and efficacy of the compound in experimental settings.
Metabolic Pathways
Immepip dihydrobromide is involved in metabolic pathways that include its interaction with histamine receptors. The compound’s metabolism and its effects on metabolic flux or metabolite levels are essential for understanding its pharmacokinetics and pharmacodynamics
Transport and Distribution
The transport and distribution of immepip dihydrobromide within cells and tissues are critical for its biological activity. The compound is known to interact with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . Understanding these interactions is vital for optimizing its use in research and therapeutic applications.
Subcellular Localization
Immepip dihydrobromide’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within cells, where it exerts its effects on histamine receptors . Post-translational modifications and targeting signals are essential for its proper localization and function, influencing its overall efficacy in modulating histamine-mediated responses.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Immepip dihydrobromide typically involves the reaction of 4-(1H-imidazol-4-ylmethyl)piperidine with hydrobromic acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the final product .
Industrial Production Methods: In an industrial setting, the production of Immepip dihydrobromide follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to maintain the compound’s purity, typically achieving a purity level of ≥97% as determined by high-performance liquid chromatography (HPLC) .
化学反応の分析
Types of Reactions: Immepip dihydrobromide primarily undergoes substitution reactions due to the presence of the imidazole and piperidine rings. These reactions can be influenced by various reagents and conditions.
Common Reagents and Conditions:
Substitution Reactions: Often involve nucleophiles such as halides or hydroxides.
Oxidation and Reduction Reactions: Less common but can occur under specific conditions with appropriate oxidizing or reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield derivatives with different functional groups attached to the imidazole or piperidine rings .
特性
IUPAC Name |
4-(1H-imidazol-5-ylmethyl)piperidine;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2BrH/c1-3-10-4-2-8(1)5-9-6-11-7-12-9;;/h6-8,10H,1-5H2,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNJPNRDGXJQJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CN=CN2.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
164391-47-3 | |
| Record name | Immepip dihydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-{[2-(Hydroxymethyl)-2-phenylbutanoyl]oxy}-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane iodide](/img/structure/B1671723.png)





![3-[2-(4-fluorophenyl)ethylamino]-1-methyl-4-(2-methyl-1H-indol-3-yl)pyrrole-2,5-dione](/img/structure/B1671731.png)



